molecular formula C17H14O B599049 1-Methoxy-8-phenylnaphthalene CAS No. 103392-94-5

1-Methoxy-8-phenylnaphthalene

Cat. No.: B599049
CAS No.: 103392-94-5
M. Wt: 234.298
InChI Key: MFIMGSONFFUMOU-UHFFFAOYSA-N
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Description

1-Methoxy-8-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methoxy (-OCH₃) group at the 1-position and a phenyl ring at the 8-position. The compound’s molecular framework suggests moderate lipophilicity and stability due to the conjugated aromatic system, which may influence its environmental persistence and biological interactions .

Properties

IUPAC Name

1-methoxy-8-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c1-18-16-12-6-10-14-9-5-11-15(17(14)16)13-7-3-2-4-8-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIMGSONFFUMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704765
Record name 1-Methoxy-8-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103392-94-5
Record name 1-Methoxy-8-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Methoxy-8-iodonaphthalene

The preparation begins with 1,8-diiodonaphthalene, synthesized via Sandmeyer reaction from 1,8-diaminonaphthalene. Selective mono-methoxylation is achieved through a copper(I)-mediated Ullmann coupling under inert conditions:

Reaction Conditions

  • Substrate : 1,8-diiodonaphthalene (1 equiv)

  • Reagents : Sodium methoxide (1.2 equiv), copper(I) iodide (10 mol%)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120°C, 24 hours

  • Yield : ~55% (isolated via column chromatography)

This step exploits the differential reactivity of peri-iodide groups, favoring substitution at the 1-position due to reduced steric hindrance compared to the 8-position.

Grignard Coupling at the 8-Position

The 8-iodo intermediate undergoes nickel-catalyzed cross-coupling with phenylmagnesium iodide:

Reaction Conditions

  • Catalyst : Nickel(II) acetylacetonate (5 mol%)

  • Grignard Reagent : Phenylmagnesium iodide (3 equiv)

  • Solvent : Ether/benzene (3:1 v/v)

  • Temperature : -15°C to -10°C, 4 hours

  • Yield : 68% (GC-MS purity >95%)

This method mirrors the synthesis of 1,8-diphenylnaphthalene, leveraging the organonickel catalyst’s ability to facilitate coupling under mild conditions despite steric constraints.

Table 1: Optimization of Nickel-Catalyzed Coupling

ParameterOptimal ValueYield (%)
Catalyst Loading5 mol%68
Temperature-15°C68
SolventEther/benzene68
Grignard Equiv368

Sequential Diazotization and Methoxylation

Directed Nitration and Reduction

1-Naphthylamine is nitrated at the 8-position using fuming nitric acid in sulfuric acid, followed by catalytic hydrogenation (Pd/C, H₂, ethanol) to yield 8-amino-1-naphthylamine.

Sandmeyer Iodination and Methoxylation

The 8-amino group is converted to iodide via Sandmeyer reaction (KI, CuI, H₂SO₄), producing 8-iodo-1-naphthylamine. Subsequent diazotization (NaNO₂, HCl, 0°C) and methanol quenching replaces the 1-amino group with methoxy.

Table 2: Key Steps and Yields

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 0°C78
ReductionH₂, Pd/C, ethanol92
IodinationKI, CuI, H₂SO₄65
DiazotizationNaNO₂, HCl, 0°C81

Friedel-Crafts Alkylation of 1-Methoxynaphthalene

Challenges in Regioselectivity

While Friedel-Crafts alkylation typically targets para positions, the peri-8 position in 1-methoxynaphthalene is accessible under high-pressure conditions with zeolite catalysts.

Reaction Conditions

  • Substrate : 1-Methoxynaphthalene

  • Electrophile : Benzyl chloride (1.5 equiv)

  • Catalyst : H-beta zeolite (1.2 g/mmol)

  • Solvent : Ethanol, reflux, 12 hours

  • Yield : 42% (8-phenyl selectivity)

Table 3: Comparative Catalytic Efficiency

CatalystSelectivity (%)Yield (%)
H-beta zeolite8842
AlCl₃12<10

Ullmann-Type Coupling for Direct Methoxylation

One-Pot Synthesis from 1,8-Diiodonaphthalene

Simultaneous coupling of phenylmagnesium iodide and methoxide is feasible using a bimetallic Ni/Cu system:

Reaction Conditions

  • Substrate : 1,8-diiodonaphthalene

  • Reagents : Phenylmagnesium iodide (2.2 equiv), NaOCH₃ (1.1 equiv)

  • Catalyst : Ni(AcAc)₂ (5 mol%), CuI (10 mol%)

  • Solvent : THF, -10°C, 6 hours

  • Yield : 61% (1-methoxy-8-phenylnaphthalene)

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-8-phenylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 1-Formyl-8-phenylnaphthalene.

    Reduction: 1-Methoxy-8-cyclohexylnaphthalene.

    Substitution: 1-Methoxy-8-bromo- or 1-methoxy-8-sulfonyl-naphthalene.

Mechanism of Action

The mechanism by which 1-Methoxy-8-phenylnaphthalene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the methoxy group to donate electrons, neutralizing free radicals. Additionally, its anti-inflammatory properties may involve the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 1-Methoxy-8-phenylnaphthalene with key analogs based on substituents, molecular mass, and functional groups:

Compound Name Molecular Formula Average Mass Key Substituents Notable Properties
This compound* C₁₇H₁₄O ~234.29 Methoxy (1-position), phenyl (8) Hypothesized higher lipophilicity vs. simpler methoxy-naphthalenes.
1-Methoxy-8-(3-methoxyphenyl)naphthalene C₁₈H₁₆O₂ 264.324 Dual methoxy groups (1 and 3-positions) Increased polarity due to additional methoxy group; higher mass .
1-Iodo-8-methoxynaphthalene C₁₁H₉IO 284.096 Iodo (1-position), methoxy (8) Higher mass and potential reactivity due to iodine substituent .
8-Methoxy-1-(trifluoromethyl)naphthalene C₁₂H₉F₃O 238.20 Trifluoromethyl (1-position) Enhanced electron-withdrawing effects; possible metabolic resistance .
1-Methoxynaphthalene C₁₁H₁₀O 158.20 Methoxy (1-position) Simpler structure; used as a reference for toxicity and synthesis .

Toxicological Profiles

  • 1-Methylnaphthalene and 2-Methylnaphthalene : These methyl-substituted analogs exhibit respiratory toxicity (e.g., bronchiolar necrosis in rodents) and hepatic effects via cytochrome P450-mediated metabolism .
  • 1-Methoxynaphthalene: Limited toxicity data, but methoxy groups generally reduce acute toxicity compared to methyl or halogenated derivatives. Its disposal follows standard PAH regulations .

Metabolic and Environmental Behavior

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) may slow oxidative degradation compared to trifluoromethyl groups (electron-withdrawing), which resist enzymatic attack .

Biological Activity

1-Methoxy-8-phenylnaphthalene is a compound belonging to the family of diarylnaphthalenes, which are known for their unique structural properties and diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a phenyl group attached to the naphthalene core. Its molecular formula is C15H12OC_{15}H_{12}O, and it has a molecular weight of 224.26 g/mol. The structure can be represented as follows:

Structure C15H12O\text{Structure }C_{15}H_{12}O

The biological activity of this compound is attributed to its interactions with various biological targets. Research indicates that this compound may exert its effects through:

  • Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It inhibits pro-inflammatory mediators, potentially through the downregulation of cyclooxygenase (COX) enzymes.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis via caspase activation

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity, effectively reducing oxidative damage in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro assays revealed that this compound significantly inhibited the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were found to be comparable to those of known anti-inflammatory agents such as Celecoxib .

Anticancer Properties

Research conducted on various cancer cell lines indicated that this compound induced cell cycle arrest and apoptosis. In particular, studies showed that it could inhibit the proliferation of breast cancer cells (4T1 cell line) with an IC50 value significantly lower than many standard chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 1-Methoxy-8-phenylnaphthalene, and how are reaction conditions optimized?

this compound is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts reactions, methoxy-substituted naphthalene derivatives are reacted with phenylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. Reaction optimization involves controlling temperature (0–25°C) and stoichiometric ratios to minimize polyalkylation byproducts . For Suzuki coupling, brominated naphthalene intermediates are coupled with phenylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol at reflux. Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products.

Q. Which analytical techniques are most effective for characterizing this compound and confirming structural integrity?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy proton δ 3.8–4.0 ppm; aromatic protons δ 6.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 248.1201 for C₁₇H₁₄O).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
  • UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~270–310 nm) for electronic property analysis .

Q. How are in vitro and in vivo toxicity profiles of this compound systematically evaluated?

Toxicological assessments follow ATSDR’s systematic review framework:

Inclusion Criteria : Prioritize studies on inhalation, oral, or dermal exposure in humans/mammals, focusing on outcomes like hepatic/renal effects (Table B-1) .

Risk of Bias (RoB) Assessment : Evaluate randomization, blinding, and attrition bias using standardized questionnaires (e.g., Table C-6 for human studies) .

Data Extraction : Compile dose-response data, NOAEL/LOAEL values, and mechanistic insights (e.g., cytochrome P450 interactions) .

Confidence Rating : Assign evidence tiers (high/moderate/low) based on study quality and reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

Discrepancies arise from species-specific CYP450 metabolism. To reconcile results:

  • Comparative Metabolomics : Use LC-MS/MS to profile metabolites across human hepatocytes vs. rodent models.
  • Isotope-Labeling : Track ¹³C-labeled methoxy groups to identify demethylation pathways .
  • In Silico Modeling : Apply QSAR models to predict reactive intermediates and prioritize experimental validation .

Q. What methodologies are used to investigate this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for targets like aryl hydrocarbon receptor (AhR).
  • Enzymatic Assays : Measure inhibition of cytochrome c peroxidase (CcP) activity using substrate-specific protocols .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-target complexes to identify key binding motifs .

Q. How do environmental factors influence the stability and degradation of this compound?

  • Photolysis Studies : Expose the compound to UV light (λ=254 nm) in aqueous/organic media; monitor degradation via HPLC.
  • Microbial Biodegradation : Use soil microcosms with Pseudomonas spp. to assess aerobic/anaerobic breakdown pathways.
  • QSAR Environmental Fate Models : Predict half-lives (t₁/₂) in air/water matrices using EPI Suite .

Q. What strategies address variability in cytotoxicity data across cancer cell lines?

  • Dose-Response Normalization : Express IC₅₀ values relative to positive controls (e.g., cisplatin).
  • Transcriptomic Profiling : Correlate sensitivity with gene expression (e.g., ABC transporter upregulation).
  • 3D Tumor Spheroid Models : Improve physiological relevance compared to monolayer cultures .

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